molecular formula C21H23N3O3S2 B3012318 N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 922920-15-8

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B3012318
CAS No.: 922920-15-8
M. Wt: 429.55
InChI Key: XFMXOTQABFBTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Amidation: The final step involves the coupling of the sulfonylated benzothiazole with 3,5-dimethylpiperidine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with multiple biological targets. It acts as a ligand for histamine H3 receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). By binding to these targets, the compound can modulate neurotransmitter levels and enzyme activities, potentially offering therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Sulfonyl Benzamides: Compounds with sulfonyl and benzamide groups but different heterocyclic cores.

Uniqueness

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific combination of a benzothiazole core, sulfonyl group, and piperidine moiety. This unique structure allows it to interact with multiple biological targets, making it a promising candidate for multitargeted therapies.

Biological Activity

N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, identified by its CAS number 922920-15-8, is a compound that has attracted significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core linked to a sulfonyl group and a piperidine moiety , which contributes to its unique pharmacological profile. The molecular weight of the compound is approximately 429.6 g/mol .

This compound acts on multiple biological targets:

  • Histamine H3 Receptors : Modulates neurotransmitter release, potentially influencing cognitive functions.
  • Acetylcholinesterase (AChE) : Inhibits AChE activity, which may enhance cholinergic signaling in the brain, relevant for conditions like Alzheimer's disease.
  • Butyrylcholinesterase (BuChE) : Similar to AChE, it plays a role in cholinergic transmission.
  • Monoamine Oxidase B (MAO-B) : Inhibition may lead to increased levels of monoamines, supporting neuroprotective effects .

Antidepressant Effects

Research indicates that benzothiazole derivatives exhibit antidepressant-like properties. In animal models, compounds similar to this compound have shown efficacy in reducing immobility time in forced swimming tests (FST), suggesting potential antidepressant activity .

Anticancer Potential

Benzothiazole derivatives have been noted for their anticancer properties. For instance, studies have demonstrated that certain benzothiazole-based compounds inhibit the activity of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival and proliferation . The antiproliferative effects were evaluated in various cancer cell lines, including MCF-7 breast cancer cells.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
RiluzoleGlutamate modulationALS treatment
PramipexoleDopamine agonistParkinson’s disease
This compoundMulti-target ligandNeurodegenerative diseases

Case Studies and Research Findings

  • Antidepressant Activity : A study involving the synthesis of novel benzothiazole derivatives found that compounds with similar structural features exhibited significant antidepressant-like effects in mice models . The study highlighted the importance of specific substituents on the piperidine ring affecting pharmacological activity.
  • Cancer Research : Another investigation focused on benzothiazole-based Hsp90 inhibitors demonstrated that structural modifications could enhance anticancer efficacy. The study established structure–activity relationships (SARs) that could guide future drug design efforts targeting cancer therapies .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-9-15(2)12-24(11-14)29(26,27)18-6-3-16(4-7-18)21(25)23-17-5-8-19-20(10-17)28-13-22-19/h3-8,10,13-15H,9,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMXOTQABFBTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.